molecular formula C17H18N6O4 B4344928 N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4344928
M. Wt: 370.4 g/mol
InChI Key: HRNCTHMJINMWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The nitro group is introduced via nitration, and the final amide linkage is formed through a coupling reaction with a suitable acylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Scientific Research Applications

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting or activating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 3(5)-Substituted Pyrazoles
  • Benzimidazoles

Uniqueness

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and agrochemicals .

Properties

IUPAC Name

N-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c1-12(22-11-15(8-19-22)23(25)26)17(24)20-14-7-18-21(10-14)9-13-4-3-5-16(6-13)27-2/h3-8,10-12H,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNCTHMJINMWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN(N=C1)CC2=CC(=CC=C2)OC)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.